molecular formula C16H22Cl3N3O2 B10821216 Bendamustine-d4 (hydrochloride)

Bendamustine-d4 (hydrochloride)

Cat. No.: B10821216
M. Wt: 398.7 g/mol
InChI Key: ZHSKUOZOLHMKEA-NLSMDPAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:

Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Bendamustine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bendamustine-d4 (hydrochloride) is widely used in scientific research due to its stability and distinct mass, making it an ideal internal standard for mass spectrometry. Its applications include:

    Chemistry: Used in analytical chemistry for the quantification of bendamustine.

    Biology: Studied for its effects on DNA and cellular processes.

    Medicine: Research on its pharmacokinetics and pharmacodynamics.

    Industry: Quality control in pharmaceutical manufacturing

Mechanism of Action

Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:

    DNA Damage Response: Activation of repair mechanisms.

    Apoptosis: Induction of programmed cell death.

    Cell Cycle Arrest: Inhibition of cell division

Comparison with Similar Compounds

Bendamustine-d4 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry. Similar compounds include:

Biological Activity

Bendamustine-d4 (hydrochloride) is a deuterated analog of bendamustine, a chemotherapeutic agent primarily used in the treatment of hematologic malignancies such as non-Hodgkin lymphoma (NHL) and multiple myeloma (MM). This article explores the biological activity of bendamustine-d4, focusing on its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profiles.

Chemical Structure and Properties

Bendamustine is characterized by its unique structure, which combines features of both alkylating agents and antimetabolites. Its chemical formula is C16H21Cl2N3O2HClC_{16}H_{21}Cl_2N_3O_2\cdot HCl, and it exhibits bifunctionality through its DNA alkylating properties and purine analog characteristics . The incorporation of deuterium in bendamustine-d4 alters its metabolic pathways and potentially enhances its pharmacological profile.

Bendamustine exerts its cytotoxic effects primarily through:

  • DNA Alkylation : The mechlorethamine moiety of bendamustine forms covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This action triggers cellular apoptosis.
  • Inhibition of Mitosis : Bendamustine disrupts mitotic checkpoints, promoting mitotic catastrophe by inhibiting key mitosis-related proteins such as Polo-like kinase 1 and Aurora kinase A .
  • Induction of Apoptosis : The drug activates both the mitochondrial apoptosis pathway and caspase-dependent apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .

Pharmacokinetics

Bendamustine-d4 undergoes similar metabolic processes as its non-deuterated counterpart. It is primarily metabolized via hydrolysis to less active metabolites (monohydroxy-bendamustine and dihydroxy-bendamustine) and through cytochrome P450 pathways to active metabolites like γ-hydroxybendamustine .

Key Pharmacokinetic Parameters

ParameterValue
C_max Varies by dosage
T_max ~35 minutes
Half-life Approximately 30 hours
Bioavailability Moderate

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of bendamustine in treating various hematologic malignancies. For instance:

  • In a phase I study, bendamustine showed a 93.1% overall response rate in patients with indolent B-cell non-Hodgkin lymphoma (iNHL) when administered at a dose of 90 mg/m² .
  • A combination therapy involving bendamustine and rituximab resulted in a 70% response rate in NHL patients .

Case Study: Bendamustine in Multiple Myeloma

A retrospective analysis involving nine patients with renal impairment indicated that bendamustine could be safely administered at a dose of 120 mg on day 1 without compromising efficacy. Patients exhibited significant improvements in overall survival rates compared to standard treatments .

Safety Profile

Bendamustine's safety profile is generally favorable, with the most common adverse events being myelosuppression (e.g., thrombocytopenia and lymphocytopenia). Non-hematologic toxicities are infrequent and typically mild .

Common Adverse Events

Adverse EventIncidence (%)
Lymphocyte Count Decrease 86.7
Thrombocytopenia Dose-dependent
Febrile Neutropenia Observed occasionally

Properties

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

398.7 g/mol

IUPAC Name

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2;

InChI Key

ZHSKUOZOLHMKEA-NLSMDPAKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

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